Carperitide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Carperitide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carperitide, a recombinant form of human alpha-atrial natriuretic peptide (α-hANP), is a potent vasodilator and natriuretic agent primarily utilized in the treatment of acute heart failure. This technical guide provides an in-depth overview of the discovery, synthesis, and biological action of carperitide. It details both the recombinant production and chemical synthesis methodologies, including experimental protocols and quantitative data. Furthermore, this document elucidates the signaling pathways through which carperitide exerts its therapeutic effects and provides protocols for key experimental assays used in its characterization.
Discovery and Development
Carperitide, also known as SUN 4936, was developed by Daiichi Sankyo.[1] It is a 28-amino acid peptide that is identical to the endogenous human α-ANP. The discovery of endogenous ANP in the 1980s and its role in cardiovascular homeostasis paved the way for the development of carperitide as a therapeutic agent. It was first approved in Japan for the treatment of acute heart failure. The primary motivation for its development was to harness the beneficial hemodynamic effects of ANP, which include vasodilation, natriuresis, and diuresis, in a clinical setting.[2]
Synthesis of Carperitide
Carperitide can be produced through two primary methods: recombinant DNA technology and chemical peptide synthesis.
Recombinant Production in Escherichia coli
The production of carperitide is often achieved through recombinant expression in E. coli.[3][4] This method allows for the large-scale and cost-effective synthesis of the peptide.
-
Gene Synthesis and Vector Construction: The gene encoding human α-ANP is synthesized and cloned into an expression vector, such as pET28a(+) or pCLaHtrp3t.[3][4] Often, the gene is expressed as a fusion protein with a tag (e.g., His6-tag or Glutathione S-transferase) to enhance stability and facilitate purification.[3][5] A specific protease cleavage site (e.g., for Endoproteinase Lys-C or Achromobacter protease I) is typically engineered between the fusion tag and the carperitide sequence.[3][4]
-
Expression: The expression vector is transformed into a suitable E. coli host strain, such as BL21(DE3).[3] The bacterial culture is grown to an optimal density, and protein expression is induced, commonly with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Inclusion Body Solubilization: After expression, the bacterial cells are harvested and lysed. Carperitide, often expressed as inclusion bodies, is separated from the soluble proteins by centrifugation. The inclusion bodies are then washed and solubilized using denaturing agents like urea or guanidinium hydrochloride.
-
Protein Refolding: The solubilized fusion protein is refolded into its native conformation, typically by dialysis or rapid dilution into a refolding buffer.
-
Enzymatic Cleavage: The fusion tag is removed by enzymatic cleavage with a specific protease (e.g., Endoproteinase Lys-C or Achromobacter protease I) that recognizes the engineered cleavage site.[3][4]
-
Purification: The cleaved carperitide is purified from the fusion tag and other contaminants using a combination of chromatographic techniques. Common methods include reverse-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography.[6][7]
-
Characterization: The purity and identity of the final product are confirmed by analytical techniques such as HPLC, mass spectrometry, and amino acid analysis.[7][8][9][10]
| Parameter | Value | Reference |
| Expression System | E. coli BL21(DE3) with pET28a(+) vector | [3] |
| Yield | ~16 mg/L of bacterial culture | [3] |
| Purity | >90% | [3] |
| Molecular Weight | 3080 Da | [3] |
Chemical Synthesis
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a common method for the chemical synthesis of carperitide.[11] A fragment-based approach can be employed to improve efficiency.
-
Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid support.[12] The first C-terminal amino acid (Arginine in carperitide) is attached to the resin.
-
Fragment Synthesis: The carperitide sequence is divided into several fragments. Each fragment is synthesized on the resin using a standard Fmoc-SPPS protocol. This involves sequential steps of Fmoc deprotection (typically with piperidine in DMF), amino acid coupling (using activating agents like HBTU/HOBt or DIC/HOBt), and washing.[12][13]
-
Fragment Coupling: The synthesized peptide fragments are cleaved from the resin and then coupled together in a solution-phase reaction to form the full-length carperitide sequence.
-
Disulfide Bond Formation: The intramolecular disulfide bond between the two cysteine residues is formed through oxidation, often using air oxidation or other oxidizing agents.
-
Cleavage and Deprotection: The final peptide is cleaved from the solid support, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[14]
-
Purification: The crude peptide is purified by RP-HPLC.
-
Characterization: The purity and identity of the synthetic carperitide are confirmed by HPLC and mass spectrometry.[8][9][10]
| Parameter | Value | Reference |
| Synthesis Strategy | Fmoc solid-phase fragment synthesis | [11] |
| Crude Peptide Purity | >75% | [11] |
| Total Yield | >25% | [11] |
Signaling Pathway and Mechanism of Action
Carperitide exerts its effects by activating the natriuretic peptide receptor-A (NPR-A), which is a guanylyl cyclase-coupled receptor.[15] This initiates a signaling cascade that leads to vasodilation and natriuresis.
Binding of carperitide to NPR-A activates the intracellular guanylyl cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15] The elevated intracellular cGMP levels then activate Protein Kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells and the kidneys. This leads to vasodilation (relaxation of blood vessels) and increased natriuresis (sodium excretion) and diuresis (water excretion).[15] Carperitide also inhibits the renin-angiotensin-aldosterone system.
Experimental Workflows and Protocols
cGMP Measurement in Vascular Smooth Muscle Cells
This assay quantifies the intracellular accumulation of cGMP in response to carperitide stimulation.
-
Cell Culture: Plate vascular smooth muscle cells in a multi-well plate and grow to confluence.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Then, stimulate the cells with various concentrations of carperitide for a defined period.
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer to release intracellular cGMP.
-
cGMP Quantification: Quantify the cGMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Generate a standard curve using known concentrations of cGMP. Calculate the cGMP concentrations in the samples and plot them against the carperitide concentrations to obtain a dose-response curve.
Ex Vivo Vasodilation Assay Using Aortic Rings
This assay assesses the vasodilatory effect of carperitide on isolated blood vessels.
-
Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.[16]
-
Mounting: Suspend the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration and Pre-constriction: Allow the rings to equilibrate under a resting tension. Then, induce a stable contraction with a vasoconstrictor agent like phenylephrine or norepinephrine.
-
Carperitide Administration: Once a stable contraction is achieved, add cumulative concentrations of carperitide to the organ bath.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the carperitide concentration to generate a concentration-response curve.
In Vivo Natriuresis and Diuresis Assay in Rats
This assay measures the effect of carperitide on urine and sodium excretion in a live animal model.
-
Animal Preparation: House rats in individual metabolic cages that allow for the separate collection of urine and feces. Provide free access to food and water.
-
Carperitide Administration: Administer carperitide to the test group of rats, typically via intravenous infusion. Administer a vehicle control to the control group.
-
Urine Collection: Collect urine from each rat at predetermined time intervals (e.g., every hour for several hours).
-
Measurement of Diuresis: Measure the volume of urine collected at each time point to determine the diuretic effect.
-
Measurement of Natriuresis: Determine the sodium concentration in the collected urine samples using a flame photometer or an ion-selective electrode.
-
Data Analysis: Calculate the total urine output and sodium excretion over the collection period. Compare the results from the carperitide-treated group with the control group to determine the statistical significance of the diuretic and natriuretic effects.
Conclusion
Carperitide represents a significant therapeutic agent in the management of acute heart failure, leveraging the physiological actions of endogenous ANP. Its production through both recombinant and chemical synthesis methods allows for a reliable supply for clinical use. A thorough understanding of its synthesis, signaling pathway, and methods for its characterization is crucial for researchers and professionals in the field of drug development. The protocols and data presented in this guide offer a comprehensive resource for the scientific community engaged in the study and application of carperitide and other natriuretic peptides.
References
- 1. Evaluation of endothelium-derived nitric oxide mediated vasodilation utilizing ex vivo perfusion of an intact vessel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genebiosystems.com [genebiosystems.com]
- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 4. Bacterial synthesis of recombinant alpha-human atrial natriuretic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.org [mdanderson.org]
- 6. Synthesis of recombinant atrial natriuretic peptide (rANP) using hybrid fusion protein-phage fr coat/ANP (CP/ANP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression and purification of recombinant atrial natriuretic peptide using hybrid fusion protein REF-ANP in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103204923B - Solid phase fragment method prepares carperitide - Google Patents [patents.google.com]
- 12. peptide.com [peptide.com]
- 13. CN104530218A - Solid-phase synthesis method of teriparatide - Google Patents [patents.google.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. reprocell.com [reprocell.com]
